molecular formula C22H16N2O4 B3637990 N-(3-ethenylphenyl)-2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide

N-(3-ethenylphenyl)-2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide

Cat. No.: B3637990
M. Wt: 372.4 g/mol
InChI Key: XVPRJONHORZWRV-UHFFFAOYSA-N
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Description

N-(3-ethenylphenyl)-2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethenylphenyl)-2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core isoindole structure, followed by the introduction of the furan and ethenylphenyl groups. Common reagents used in these reactions include anhydrides, amines, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethenylphenyl)-2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(3-ethenylphenyl)-2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, pending further research.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(3-ethenylphenyl)-2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and furan-containing molecules. Examples are:

  • N-(3-phenyl)-2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide
  • N-(3-ethenylphenyl)-2-(thiophene-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide

Uniqueness

What sets N-(3-ethenylphenyl)-2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide apart is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it a valuable compound for targeted research and application development.

Royal Society of Chemistry.

Properties

IUPAC Name

N-(3-ethenylphenyl)-2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4/c1-2-14-5-3-6-16(11-14)23-20(25)15-8-9-18-19(12-15)22(27)24(21(18)26)13-17-7-4-10-28-17/h2-12H,1,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPRJONHORZWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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